molecular formula C26H25N5O5S B2649523 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 2034274-39-8

2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2649523
CAS No.: 2034274-39-8
M. Wt: 519.58
InChI Key: LHTYEYNACXCQGD-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based acetamide derivative characterized by a phenylsulfonyl group at position 4, a p-tolylamino substituent at position 3, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group linked via an acetamide moiety. The structural features, including the electron-withdrawing sulfonyl group and the lipophilic dihydrobenzodioxin moiety, may influence pharmacokinetic properties such as solubility, metabolic stability, and membrane permeability .

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S/c1-17-7-9-18(10-8-17)29-26-24(37(33,34)20-5-3-2-4-6-20)25(27)31(30-26)16-23(32)28-19-11-12-21-22(15-19)36-14-13-35-21/h2-12,15H,13-14,16,27H2,1H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTYEYNACXCQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of sulfonamide derivatives and features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S with a molecular weight of approximately 478.6 g/mol. The structure includes several functional groups that contribute to its biological properties:

Property Value
Molecular FormulaC24H22N4O3S
Molecular Weight478.6 g/mol
CAS Number1020502-32-2

Synthesis

The synthesis of this compound typically involves multiple steps that integrate various organic chemistry techniques. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.
  • Sulfonation : Introducing the phenylsulfonyl group through sulfonation reactions.
  • Acetylation : Attaching the acetamide moiety to the pyrazole structure.
  • Final Modifications : Incorporating the dihydrobenzo[dioxin] group through coupling reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis pathways, thus exhibiting antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains. The inhibition of folate synthesis is crucial for bacterial growth, making this compound a potential candidate for further development as an antimicrobial agent.

Anticancer Properties

Studies have shown that pyrazole derivatives can modulate various signaling pathways involved in cancer cell proliferation and survival. The compound's ability to inhibit specific kinases or receptors linked to tumor growth is currently under investigation.

Case Studies

  • Case Study 1 : A study on related pyrazole compounds demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting that structural modifications could enhance potency.
  • Case Study 2 : Research on sulfonamide derivatives showed promising results in inhibiting specific enzymes associated with inflammatory responses, indicating potential anti-inflammatory effects.

Scientific Research Applications

Antimicrobial Properties
This compound belongs to the class of sulfonamide derivatives, which are known for their antimicrobial properties. The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, an enzyme crucial in folate synthesis pathways, making it a candidate for developing new antimicrobial agents.

Anticancer Potential
Research indicates that compounds with pyrazole rings exhibit anticancer activities. The structural features of this compound may allow it to interact with various biological targets involved in cancer progression. Preliminary studies suggest its efficacy against certain cancer cell lines, although further investigation is needed to confirm these findings .

Characterization Techniques

To confirm the structure and purity of synthesized compounds, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and verify the presence of functional groups.
  • Mass Spectrometry (MS) : Provides molecular weight information and helps identify structural components.
  • Infrared (IR) Spectroscopy : Assists in identifying specific functional groups based on characteristic absorption bands.

These techniques are essential for validating the synthesis process and ensuring that the desired compound has been produced .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of similar sulfonamide derivatives against various bacterial strains. Results indicated a significant inhibition of bacterial growth, supporting the potential for this compound as an antibiotic agent .

Case Study 2: Anticancer Research

In vitro studies on derivatives of this compound demonstrated cytotoxic effects on human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. Pyrazole-3-amine Derivatives

  • Compound 5g (C33H37N3O6S): A 1,5-disubstituted pyrazole-3-carboxamide with a 3,5-di-tert-butyl-4-hydroxyphenyl group and a naphthyl substituent. Unlike the target compound, it lacks the phenylsulfonyl and dihydrobenzodioxin groups. Its larger molecular weight (603.24 g/mol) suggests reduced solubility compared to the target compound (molecular weight ~550–600 g/mol, inferred). Biological evaluations of such derivatives highlight improved antioxidant and anti-inflammatory activities due to bulky tert-butyl groups .

b. Anti-exudative Acetamides (3.1–3.21) These compounds feature 1,2,4-triazole cores with furan or phenyl substituents. While structurally distinct from the target compound, they share the acetamide linker, which is critical for hydrogen bonding in receptor interactions. Studies show that sulfanyl (S-) groups in these derivatives enhance anti-exudative activity, achieving 40–60% inhibition in edema models at 10 mg/kg, comparable to diclofenac .

c. Dihydrobenzodioxin-containing Analogues

  • 618098-94-5: A pyrazole-dihydrobenzodioxin hybrid lacking the sulfonyl and p-tolylamino groups. Its simpler structure (C21H18N2O3) results in lower molecular weight (~346 g/mol) and higher solubility in polar solvents. This highlights the trade-off between structural complexity (enhanced target specificity) and bioavailability .
Challenges and Contradictions
  • Bioavailability vs. Complexity : While bulkier groups (e.g., dihydrobenzodioxin) enhance target engagement, they may reduce oral bioavailability, as seen in similar compounds requiring formulation optimization .
  • Activity Data Gaps : Unlike well-studied analogues (e.g., ’s anti-exudative agents), the target compound lacks published efficacy data, making direct comparisons speculative.

Q & A

Q. Methodology :

  • Stepwise synthesis : Begin with the condensation of 4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazole-5-amine with a chloroacetamide intermediate. Use anhydrous potassium carbonate as a base in DMF at 60–80°C for 12–24 hours .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
  • Yield optimization : Adjust stoichiometric ratios (1:1.2 for amine:chloroacetamide) and inert atmosphere (N₂) to suppress side reactions like oxidation .

Q. Methodology :

  • NMR : Confirm pyrazole ring protons (δ 7.8–8.2 ppm for aromatic H), sulfonyl group (δ 3.1–3.3 ppm for SO₂), and dihydrodioxin moiety (δ 4.2–4.5 ppm for OCH₂) .
  • HRMS : Match molecular ion [M+H]⁺ to theoretical m/z (e.g., 562.18 for C₂₈H₂₇N₅O₅S).
  • IR : Identify N-H stretches (3300–3400 cm⁻¹) and sulfonyl S=O (1350–1370 cm⁻¹) .

Advanced Research Questions

How can computational methods predict reactivity and guide synthetic optimization?

Q. Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states for sulfonylation and amidation steps. Identify steric hindrance at the pyrazole C4 position as a rate-limiting factor .
  • Reaction path screening : Apply ICReDD’s workflow to simulate alternative pathways (e.g., microwave-assisted sulfonation) and predict regioselectivity .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize solvent selection (DMF vs. THF) and reduce side products .

Q. Methodology :

  • Dose-response profiling : Test the compound in parallel assays (e.g., antimicrobial vs. anticancer) under standardized conditions (IC₅₀ in µM range) .
  • Structural analogs : Compare with derivatives lacking the dihydrodioxin group to isolate pharmacophore contributions .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to assess binding affinity for targets like COX-2 (PDB: 5IKT) vs. cholinesterase (PDB: 4EY7) .

Q. Contradiction Analysis :

StudyActivity (IC₅₀, µM)Assay TypeKey Variable
A1.2 (COX-2)EnzymaticpH 7.4
B12.8 (COX-2)Cell-basedSerum-free

What strategies improve scalability for gram-scale synthesis?

Q. Methodology :

  • Flow chemistry : Use microreactors for exothermic steps (sulfonylation) to enhance heat dissipation and reduce batch variability .
  • Membrane separation : Apply nanofiltration (MWCO 500 Da) to isolate the product from low-MW impurities .
  • Process control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor sulfonyl group incorporation .

How to design derivatives for enhanced metabolic stability?

Q. Methodology :

  • Bioisosteric replacement : Substitute the phenylsulfonyl group with trifluoromethylsulfonyl to reduce CYP450-mediated oxidation .
  • Prodrug approach : Introduce a hydrolyzable ester at the acetamide nitrogen to delay hepatic clearance .
  • In vitro assays : Test microsomal stability (human liver microsomes, t₁/₂ > 60 min) and metabolite profiling (LC-MS/MS) .

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